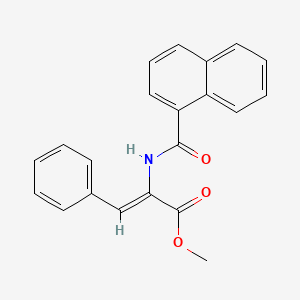![molecular formula C14H11BrN6OS B4682314 N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4682314.png)
N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is believed to act by binding to the p53-binding domain of MDM2, thereby preventing the interaction between p53 and MDM2. This leads to an increase in the levels of p53, which can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, as well as potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is its high potency as an inhibitor of the p53-MDM2 interaction. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, including the development of new synthesis methods, the investigation of its potential applications in drug discovery, and the study of its mechanism of action and physiological effects in vivo. Other potential areas of research include the development of new derivatives of this compound with improved potency and selectivity, as well as the investigation of its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with a variety of potential applications in scientific research. Its high potency as an inhibitor of the p53-MDM2 interaction makes it a valuable tool for the study of protein-protein interactions, enzyme kinetics, and drug discovery. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. This compound has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factors p53 and MDM2, which is involved in the regulation of cell growth and apoptosis.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6OS/c15-10-6-7-12(16-8-10)17-13(22)9-23-14-18-19-20-21(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNATGWALUBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4682240.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide dihydrochloride](/img/structure/B4682253.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4682260.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4682262.png)

![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4682299.png)
![N-(2,6-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4682300.png)

![2-(3-methylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4682305.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide](/img/structure/B4682313.png)
![[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4682322.png)

![N-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzyl}-4-chloroaniline](/img/structure/B4682339.png)